Cas no 150459-77-1 (5H-Cyclopenta[b]pyridine-2-carbonitrile,6,7-dihydro-)
5H-Cyclopenta[b]pyridine-2-carbonitrile,6,7-dihydro- Chemical and Physical Properties
Names and Identifiers
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- 5H-Cyclopenta[b]pyridine-2-carbonitrile,6,7-dihydro-
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile
- 5H-Cyclopenta[b]pyridine-2-carbonitrile,6,7-dihydro-(9CI)
- SCHEMBL18183649
- F53682
- 150459-77-1
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- Inchi: 1S/C9H8N2/c10-6-8-5-4-7-2-1-3-9(7)11-8/h4-5H,1-3H2
- InChI Key: YITADWZMYDWJRC-UHFFFAOYSA-N
- SMILES: N1C(C#N)=CC=C2C=1CCC2
Computed Properties
- Exact Mass: 144.069
- Monoisotopic Mass: 144.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.7A^2
- XLogP3: 1.6
5H-Cyclopenta[b]pyridine-2-carbonitrile,6,7-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00328-5g |
6,7-dihydro-5h-cyclopenta[b]pyridine-2-carbonitrile |
150459-77-1 | 95% | 5g |
$1550 | 2023-09-07 |
5H-Cyclopenta[b]pyridine-2-carbonitrile,6,7-dihydro- Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 5H-Cyclopenta[b]pyridine-2-carbonitrile,6,7-dihydro-
5H-Cyclopenta[b]pyridine-2-carbonitrile,6,7-dihydro- (CAS 150459-77-1): A Comprehensive Overview
The 5H-Cyclopenta[b]pyridine-2-carbonitrile,6,7-dihydro- (CAS 150459-77-1) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical research and organic synthesis. This bicyclic structure combines the features of both cyclopentane and pyridine rings, making it a valuable scaffold for drug discovery and material science applications.
Recent trends in medicinal chemistry show growing interest in nitrogen-containing heterocycles, with researchers frequently searching for "pyridine derivatives in drug design" and "cyclopenta-fused heterocycles synthesis." The 6,7-dihydro-5H-cyclopenta[b]pyridine core of this compound provides a rigid yet flexible framework that's particularly useful in developing kinase inhibitors and CNS-active compounds.
The presence of the carbonitrile (-CN) functional group at the 2-position offers multiple advantages in molecular design. This group serves as: (1) a hydrogen bond acceptor in drug-receptor interactions, (2) a versatile synthetic handle for further derivatization, and (3) a polar group that can influence the compound's physicochemical properties. Current literature searches reveal increasing inquiries about "cyano-substituted heterocycles biological activity" and "strategies for modifying pyridine nitriles."
From a synthetic chemistry perspective, 5H-Cyclopenta[b]pyridine-2-carbonitrile,6,7-dihydro- can be prepared through several routes, with the most common being cyclization reactions of appropriately functionalized precursors. Modern synthetic approaches focus on "atom-economical synthesis of fused pyridines" and "catalytic methods for nitrile introduction," reflecting the pharmaceutical industry's demand for efficient, scalable processes.
In drug discovery applications, this scaffold has shown promise in multiple therapeutic areas. The partially saturated cyclopenta[b]pyridine system provides an optimal balance between conformational flexibility and aromatic character, making it suitable for targeting various biological receptors. Recent patent literature indicates particular interest in this core structure for neurological disorders and inflammatory conditions, aligning with trending searches for "small molecules for neurodegenerative diseases."
The physicochemical properties of CAS 150459-77-1 contribute to its utility in medicinal chemistry. With moderate lipophilicity (predicted logP ~2.1) and good stability under physiological conditions, derivatives of this scaffold often demonstrate favorable drug-like characteristics. These attributes answer frequent queries about "pyridine-based compounds with improved bioavailability" in current research discussions.
Material science applications of 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile are emerging, particularly in the development of organic semiconductors and photoactive materials. The conjugated system allows for electron delocalization, while the nitrile group can participate in molecular assembly through dipole interactions. This connects to growing interest in "nitrogen-rich organic electronic materials" and "small molecule semiconductors for OLEDs."
Analytical characterization of this compound typically involves a combination of techniques. Nuclear magnetic resonance (NMR) spectroscopy clearly shows the distinct proton environments of the cyclopentane and pyridine moieties, while mass spectrometry confirms the molecular weight (MW 158.18 g/mol). These analytical aspects respond to common search terms like "characterization of fused pyridine systems" in chemical databases.
Safety and handling considerations for 5H-Cyclopenta[b]pyridine-2-carbonitrile,6,7-dihydro- follow standard laboratory practices for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment is recommended when handling the pure material. This information addresses frequently asked questions about "safe handling of nitrile-containing compounds" in research settings.
The commercial availability of CAS 150459-77-1 has increased in recent years, reflecting growing demand from both academic and industrial researchers. Suppliers typically offer this compound with purity ≥95%, with some providing custom synthesis services for derivatives. Market trends show particular interest in "building blocks for kinase inhibitor development" and "scaffolds for fragment-based drug discovery."
Future research directions for this compound class likely include: (1) development of novel synthetic methodologies, (2) exploration of additional therapeutic applications, and (3) investigation of materials science properties. These potential developments align with emerging search trends such as "next-generation heterocyclic scaffolds" and "multifunctional organic building blocks," indicating sustained interest in this chemical space.
In conclusion, 5H-Cyclopenta[b]pyridine-2-carbonitrile,6,7-dihydro- represents a versatile and valuable compound in modern chemical research. Its unique structural features and multiple points for derivatization make it particularly useful for pharmaceutical and materials applications, addressing current scientific needs expressed through various search queries and research publications.
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